Cumyluron

Description

Properties

IUPAC Name |

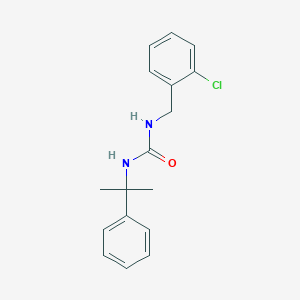

1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c1-17(2,14-9-4-3-5-10-14)20-16(21)19-12-13-8-6-7-11-15(13)18/h3-11H,12H2,1-2H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNOULHXXDFBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052862 | |

| Record name | Cumyluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99485-76-4 | |

| Record name | Cumyluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99485-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumyluron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099485764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cumyluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUMYLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H75W2NPD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Cumyluron: A Technical Guide to its Inhibition of Acyl-ACP Thioesterase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyluron is a urea-based selective herbicide effective for the control of various grass weeds, notably annual bluegrass (Poa annua), in turfgrass and rice cultivation.[1][2][3] Beyond its herbicidal activity, this compound also exhibits a safening effect, protecting crops like rice from the phytotoxic effects of other herbicides, such as those from the sulfonylurea class.[1][2] The primary mode of action of this compound is the inhibition of fatty acid biosynthesis, a critical metabolic pathway for plant growth and development.[1][2] This in-depth guide elucidates the specific molecular target and mechanism of action of this compound, providing a technical overview for research and development professionals.

Molecular Target and Mechanism of Action

The definitive molecular target of this compound has been identified as acyl-acyl carrier protein (ACP) thioesterase (FAT) , a key enzyme that terminates fatty acid synthesis within the plant plastid.[1][2][4] FAT catalyzes the hydrolysis of the thioester bond between the growing acyl chain and the acyl carrier protein (ACP), releasing free fatty acids.[5] These free fatty acids are then exported from the plastid to the endoplasmic reticulum for the synthesis of essential lipids required for cell membrane construction, energy storage, and signaling.[6]

By binding to and inhibiting the FAT enzyme, this compound disrupts the supply of free fatty acids, leading to a depletion of the lipid pool necessary for normal plant growth.[1][7] This inhibition of lipid metabolism ultimately results in the suppression of cell proliferation and leads to weed growth inhibition and mortality.[1] Structural studies have revealed a high-resolution co-crystal structure of FAT in complex with this compound, confirming the direct binding and inhibition of the enzyme.[3][4]

Signaling Pathway of this compound's Herbicidal Action

Caption: Mechanism of action of this compound, illustrating the inhibition of Acyl-ACP Thioesterase (FAT) and the subsequent disruption of fatty acid biosynthesis, leading to the suppression of weed growth.

Quantitative Data

| Parameter | Value/Observation | Target Enzyme | Organism(s) | Reference(s) |

| Binding Affinity | Nanomolar range | Acyl-ACP Thioesterase (FAT) | Lemna paucicostata, Arabidopsis thaliana | [2][6] |

| Inhibition | Confirmed | Acyl-ACP Thioesterase (FAT) | Lemna paucicostata | [4] |

| Herbicidal Efficacy | Effective at 500 to 30,000 g ai ha⁻¹ | Annual bluegrass (Poa annua) | Field studies | [3] |

| Metabolic Impact | Strong reduction of unsaturated C18 and saturated C14, C16 fatty acids | Plants (general) | Lemna paucicostata | [6] |

Experimental Protocols

The determination of this compound's mechanism of action involves several key experimental procedures. The following are detailed methodologies representative of those used in the field.

Acyl-ACP Thioesterase (FAT) Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of FAT by detecting the release of free coenzyme A (CoA) from the substrate, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

-

Purified recombinant FAT enzyme

-

Acyl-ACP substrate (e.g., Oleoyl-ACP)

-

DTNB solution

-

Assay Buffer (e.g., 100 mM HEPES, pH 8.0)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, DTNB solution, and the Acyl-ACP substrate.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor (solvent only).

-

Enzyme Addition: Initiate the reaction by adding the purified FAT enzyme to each well.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction remains within the linear range.

-

Measurement: Measure the absorbance of the product at 412 nm using a microplate reader at regular intervals.

-

Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Plant Metabolomic Profiling by GC-MS

This protocol outlines the general steps for analyzing the impact of this compound on the fatty acid profile of a plant.

Materials:

-

Plant tissue (e.g., from Lemna paucicostata or Arabidopsis thaliana)

-

This compound treatment solution

-

Liquid nitrogen

-

Extraction solvent (e.g., a mixture of methanol, chloroform, and water)

-

Derivatization agent (e.g., MSTFA with 1% TMCS)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Plant Treatment: Treat plants with this compound at a specified concentration for a defined period. Include an untreated control group.

-

Sample Collection and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water) to separate polar and non-polar metabolites.

-

Derivatization: Evaporate the solvent from the non-polar fraction (containing fatty acids) and derivatize the fatty acids to make them volatile for GC-MS analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The fatty acids are separated based on their retention times in the gas chromatograph and identified by their mass spectra.

-

Data Analysis: Compare the fatty acid profiles of this compound-treated and control plants to identify significant changes in the abundance of specific fatty acids.

Experimental Workflow for Identifying this compound's Target

Caption: A logical workflow for the identification and validation of this compound's mechanism of action, from initial target discovery to in planta functional effects.

Conclusion

This compound's herbicidal activity is unequivocally attributed to its role as an inhibitor of the acyl-ACP thioesterase (FAT) enzyme. This targeted disruption of fatty acid biosynthesis provides a selective mode of action for weed control. The detailed understanding of this mechanism, supported by structural and metabolic studies, is crucial for the effective and sustainable use of this compound in agriculture, for managing herbicide resistance, and for guiding the development of new herbicidal molecules with similar modes of action. Further research to quantify the precise inhibitory kinetics of this compound on FAT from various weed and crop species will continue to refine our understanding and application of this important herbicide.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Herbicide|CAS 99485-76-4|For Research [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides this compound, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A new herbicidal site of action: Cinmethylin binds to acyl-ACP thioesterase and inhibits plant fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cumyluron: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyluron is a selective herbicide belonging to the urea class of compounds. It is effective for the control of grass weeds in various agricultural settings, including turfgrass and rice cultivation. Its primary mode of action is the inhibition of acyl-ACP thioesterase (FAT), a critical enzyme in the fatty acid biosynthesis pathway in plants. This disruption of lipid metabolism leads to the cessation of weed growth. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are also presented, alongside a visualization of its impact on the fatty acid biosynthesis pathway.

Chemical Identity and Properties

This compound is chemically identified as 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea.[1] Its chemical structure and key identifiers are provided below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea[1] |

| CAS Number | 99485-76-4[1][2] |

| Molecular Formula | C₁₇H₁₉ClN₂O[1][2] |

| Molecular Weight | 302.8 g/mol [1][2] |

| Chemical Structure |

|

| InChI Key | VYNOULHXXDFBLU-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(C)(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2Cl[2] |

The physicochemical properties of this compound are summarized in the following table, highlighting its low water solubility and volatility.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 165-173 °C | [3] |

| Boiling Point | 503.0 ± 43.0 °C (Predicted) | [3] |

| Water Solubility | 1.0 mg/L (at 20 °C) | [1] |

| Vapor Pressure | 1.33 x 10⁻⁴ mPa (at 20 °C) | |

| pKa | 13.33 ± 0.46 (Predicted) | [4] |

| LogP (Octanol-Water Partition Coefficient) | 3.6 | [5] |

Mode of Action: Inhibition of Fatty Acid Biosynthesis

The herbicidal activity of this compound stems from its specific inhibition of the acyl-ACP thioesterase (FAT) enzyme.[2] This enzyme is pivotal in the de novo fatty acid biosynthesis pathway within plant plastids, where it catalyzes the hydrolysis of acyl-acyl carrier proteins (acyl-ACPs) to release free fatty acids. These fatty acids are essential for the synthesis of lipids, which are fundamental components of plant cell membranes and play crucial roles in energy storage and signaling.

By inhibiting FAT, this compound disrupts the supply of fatty acids, thereby impeding the formation of vital lipids. This ultimately leads to the cessation of cell membrane production and other critical metabolic functions, resulting in the death of the target weed.

The following diagram illustrates the inhibition of the fatty acid biosynthesis pathway by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 2-chlorobenzylamine with 1-methyl-1-phenylethyl isocyanate.

Materials:

-

2-chlorobenzylamine

-

1-methyl-1-phenylethyl isocyanate

-

Acetonitrile (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzylamine in anhydrous acetonitrile.

-

Slowly add an equimolar amount of 1-methyl-1-phenylethyl isocyanate to the stirred solution at room temperature.

-

After the initial reaction has subsided, attach a reflux condenser and heat the mixture to reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methodology

The quantification of this compound in environmental and biological samples is crucial for efficacy and safety assessments. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: Acetonitrile and water (e.g., 70:30 v/v)

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Detection wavelength: 240 nm

Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass the water sample through the SPE cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the retained this compound with a small volume of acetonitrile or methanol.

-

The eluate is then analyzed by HPLC-UV.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for pesticide analysis (e.g., HP-5MS)

-

Injector temperature: 250 °C

-

Oven temperature program: Initial temperature of 100 °C, ramped to 280 °C.

-

Carrier gas: Helium

-

Ionization mode: Electron Impact (EI)

-

Mass analyzer: Quadrupole or Time-of-Flight (TOF)

Sample Preparation (QuEChERS Method):

-

A representative soil sample is homogenized.

-

The sample is extracted with acetonitrile by vigorous shaking.

-

Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.

-

The mixture is centrifuged, and the upper acetonitrile layer is collected.

-

A dispersive solid-phase extraction (d-SPE) cleanup step is performed using a sorbent mixture (e.g., PSA, C18) to remove interfering matrix components.

-

After centrifugation, the final extract is analyzed by GC-MS.

Toxicological Profile

The toxicological data for this compound indicates moderate toxicity to mammals and aquatic organisms.

Table 3: Toxicological Data for this compound

| Organism | Test | Value | Reference |

| Rat | Oral LD₅₀ | 961 mg/kg | [6] |

| Oral LD₅₀ | >500 to <2,000 mg/kg | [3] | |

| Dermal LD₅₀ | >4,000 mg/kg | [3] | |

| Birds | Acute LD₅₀ | >5620 mg/kg | [1] |

| Fish | General Toxicity | Moderately toxic | [7] |

| Daphnia magna | 48h EC₅₀ | Not available | |

| Algae | 72h EC₅₀ | Not available |

It is important to note that there is some evidence to suggest that this compound may be a possible human carcinogen.[7]

Conclusion

This compound is an effective urea-based herbicide with a well-defined mode of action involving the inhibition of fatty acid biosynthesis in plants. Its physicochemical properties, including low water solubility, influence its environmental fate and behavior. The provided synthesis and analytical protocols offer a foundation for researchers in the fields of agricultural science and drug development to further investigate this compound. The toxicological profile necessitates careful handling and risk assessment in its application. Further research into the potential long-term environmental and health impacts of this compound is warranted.

References

- 1. fs.usda.gov [fs.usda.gov]

- 2. ttiionline.com [ttiionline.com]

- 3. d-nb.info [d-nb.info]

- 4. Biological test method: acute lethality test using rainbow trout - Canada.ca [canada.ca]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 7. This compound (Ref: JC-940) [sitem.herts.ac.uk]

In-Depth Technical Guide: Cumyluron (CAS 99485-76-4)

For Researchers, Scientists, and Agricultural Development Professionals

Executive Summary

Cumyluron (CAS: 99485-76-4) is a selective urea-based herbicide and herbicide safener with significant applications in agriculture, particularly in turfgrass management and rice cultivation.[1] Its primary mode of action is the inhibition of acyl-acyl carrier protein (ACP) thioesterase (FAT), a critical enzyme in the plant's fatty acid biosynthesis pathway.[1][2] This inhibition disrupts lipid metabolism, leading to the suppression and control of various grass weeds, notably annual bluegrass (Poa annua).[1] Recent research has solidified FAT as the definitive site of action for this compound and other related herbicides, opening avenues for novel weed management strategies and resistance control.[2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and toxicological and environmental fate profiles.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea | [3] |

| CAS Number | 99485-76-4 | [1] |

| Molecular Formula | C₁₇H₁₉ClN₂O | [3] |

| Molecular Weight | 302.80 g/mol | [3] |

| Physical State | White crystalline solid | [1] |

| Melting Point | ~166 °C | [1] |

| Solubility | Low aqueous solubility | [3] |

| Volatility | Low | [3] |

Research Applications and Mechanism of Action

This compound's primary research applications lie in the fields of agricultural science, weed management, and plant biochemistry. It is valued for its novel mode of action, which is crucial for managing herbicide resistance.[1]

Inhibition of Acyl-ACP Thioesterase (FAT)

The definitive molecular target of this compound is the acyl-ACP thioesterase (FAT) enzyme.[2] FAT is essential for terminating the de novo fatty acid synthesis in plant plastids by hydrolyzing the thioester bond of acyl-ACPs, which allows for the release and transport of fatty acids to the endoplasmic reticulum for lipid assembly.[4][5] By inhibiting FAT, this compound disrupts the production of vital lipids required for cell wall construction and energy storage, ultimately leading to weed growth suppression.[1]

Signaling Pathway: Fatty Acid Biosynthesis Inhibition

This compound intervenes in the fatty acid biosynthesis pathway located in the plant's plastids. The simplified pathway and the point of inhibition are illustrated below.

Quantitative Data

In Vitro Enzyme Inhibition

Recent studies have quantified the inhibitory activity of this compound and related herbicides against the FAT enzyme.

| Compound | Target Enzyme | pIC₅₀ (-log IC₅₀ [M]) | IC₅₀ (nM) | Reference |

| This compound | Acyl-ACP Thioesterase (FAT) | 6.8 | 158 | [4] |

| Cinmethylin | Acyl-ACP Thioesterase (FAT) | 7.9 | 13 | [4] |

| Methiozolin | Acyl-ACP Thioesterase (FAT) | 7.7 | 20 | [4] |

| Oxaziclomefone | Acyl-ACP Thioesterase (FAT) | 6.4 | 398 | [4] |

| Bromobutide | Acyl-ACP Thioesterase (FAT) | 6.3 | 501 | [4] |

| Methyldymron | Acyl-ACP Thioesterase (FAT) | 5.8 | 1585 | [4] |

| Tebutam | Acyl-ACP Thioesterase (FAT) | < 5.0 | >10000 | [4] |

Herbicidal Efficacy

Field and greenhouse studies have demonstrated the effectiveness of this compound in controlling annual bluegrass (Poa annua).

| Weed Species | Application Rate (g ai/ha) | Efficacy | Study Conditions | Reference |

| Poa annua | 8,600 | ~66% reduction in cover | 2-year study on golf putting greens | [1] |

| Poa annua | 8,600 | Significant reduction in Area Under the Progress Curve (AUPC) for cover | 2-year study, spring and fall applications | [6] |

Experimental Protocols

Acyl-ACP Thioesterase (FAT) Inhibition Assay

This protocol is adapted from methodologies used to characterize FAT inhibitors.[2][7]

Objective: To determine the in vitro inhibitory activity of this compound on FAT enzyme.

Materials:

-

Purified recombinant FAT enzyme

-

[1-¹⁴C] acyl-ACP substrate (e.g., [1-¹⁴C]oleoyl-ACP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM DTT

-

This compound stock solution in DMSO

-

Quenching Solution: 1 M acetic acid in 2-propanol

-

Hexane (for extraction)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing assay buffer, 50–2500 Bq of [1-¹⁴C] acyl-ACP substrate, and varying concentrations of this compound (or DMSO for control).

-

Enzyme Addition: Initiate the reaction by adding 0.025–1.0 ng of purified FAT enzyme.

-

Incubation: Incubate the reaction at room temperature for 5-10 minutes, ensuring the time is within the linear range of the reaction.

-

Quenching: Stop the reaction by adding 250 µL of the quenching solution.

-

Extraction: Extract the hydrolyzed [1-¹⁴C] free fatty acids by adding 300 µL of hexane, vortexing, and centrifuging to separate the phases. Repeat the extraction and pool the organic (hexane) phases.

-

Quantification: Add the hexane extract to a scintillation vial with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Fluorescence-Based Thermal Shift Assay (TSA)

TSA is used to confirm the binding of a ligand to a protein by measuring changes in the protein's thermal stability.[2][4]

Objective: To confirm the direct binding of this compound to the FAT enzyme.

Materials:

-

Purified FAT enzyme (e.g., 2.5 µM final concentration)

-

Assay Buffer: 150 mM NaCl, 100 mM HEPES (pH 7.5)

-

SYPRO Orange fluorescent dye (e.g., 4x final concentration)

-

This compound stock solution in DMSO

-

Real-Time PCR instrument with melt curve capability

Procedure:

-

Reaction Preparation: In a 96-well PCR plate, prepare 20 µL reaction mixtures containing the assay buffer, purified FAT enzyme, SYPRO Orange dye, and either this compound (at a concentration significantly higher than the enzyme, e.g., 40-fold molar excess) or DMSO (for control).

-

Incubation: Incubate the plate at 25 °C for 10 minutes to allow for binding.

-

Thermal Denaturation: Heat the plate in the real-time PCR instrument from 25 °C to 95 °C at a rate of 1 °C/min.

-

Fluorescence Monitoring: Record the fluorescence intensity of the SYPRO Orange dye at each temperature increment.

-

Data Analysis: Plot fluorescence intensity versus temperature to generate a melt curve. The melting temperature (Tm) is the midpoint of the transition. Calculate the first derivative of the curve; the peak of the derivative corresponds to the Tm. A positive shift in Tm in the presence of this compound compared to the control indicates ligand binding and protein stabilization.

Experimental Workflow for Herbicide Evaluation

The following diagram illustrates a typical workflow for evaluating a novel herbicide like this compound.

Toxicological and Environmental Profile

Mammalian Toxicity

This compound is classified as having moderate acute toxicity in mammals. Toxicological assessments are crucial for determining its safety profile for human health and are typically conducted following standardized guidelines.

| Study Type | Guideline | Finding | Reference |

| Acute Oral Toxicity (Rat) | OECD 423 / EPA OPPTS 870.1100 | LD₅₀ > 5000 mg/kg | [8] |

| Carcinogenicity | EPA Assessment | Suggestive Evidence of Carcinogenic Potential | [3] |

Protocol Outline: Acute Oral Toxicity (OECD 423)

-

Test Animals: Healthy, young adult rats (e.g., Wistar strain), fasted prior to dosing.

-

Dose Administration: A single dose of this compound (e.g., 2000 or 5000 mg/kg body weight) is administered by oral gavage. A vehicle like corn oil may be used.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Endpoint: The LD₅₀ value is determined, which is the statistical estimation of the dose that would be lethal to 50% of the test population.

Environmental Fate

Understanding the behavior of this compound in the environment is critical for assessing ecological risk. Key studies focus on its persistence and mobility in soil and water.

| Study Type | Guideline | Finding |

| Aerobic Soil Metabolism | OECD 307 | Moderately persistent |

| Adsorption/Desorption (Soil) | OECD 106 | Low to moderate mobility |

Protocol Outline: Aerobic and Anaerobic Transformation in Soil (OECD 307)

-

Test System: Soil samples are treated with ¹⁴C-labeled this compound and incubated in the dark under controlled aerobic or anaerobic conditions at a constant temperature (e.g., 20°C) for up to 120 days.

-

Sampling: At specified intervals, soil samples are collected and analyzed.

-

Analysis: The parent compound and its transformation products are extracted and quantified using techniques like HPLC with radiodetection and LC-MS/MS. Volatile products (e.g., ¹⁴CO₂) are trapped and measured.

-

Data Evaluation: The rate of degradation (e.g., DT₅₀ - time for 50% dissipation) of this compound and the formation and decline of major metabolites are determined to establish its persistence and degradation pathway in soil.

Conclusion

This compound is a well-characterized herbicide whose efficacy is rooted in the specific inhibition of the acyl-ACP thioesterase (FAT) enzyme in plants. This mode of action distinguishes it from many other commercial herbicides and makes it a valuable tool for weed resistance management. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and scientists in the agricultural sector to further investigate its properties, develop new applications, and assess its environmental and toxicological impact. Continued research into FAT inhibitors like this compound holds promise for the development of next-generation, selective, and sustainable weed control solutions.

References

- 1. This compound Herbicide|CAS 99485-76-4|For Research [benchchem.com]

- 2. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides this compound, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Ref: JC-940) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Synthesis and biological profile of substituted hexahydrofuro[3,4‐ b ]furans, a novel class of bicyclic acyl‐acyl carrier protein (ACP) thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palmitoyl-acyl carrier protein (ACP) thioesterase and the evolutionary origin of plant acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemview.epa.gov [chemview.epa.gov]

Cumyluron: A Deep Dive into its Function as a Fatty Acid Biosynthesis Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyluron is a urea-based herbicide that has been identified as a potent inhibitor of fatty acid biosynthesis in plants. Its specific mode of action targets a critical enzyme in this pathway, leading to the disruption of lipid metabolism and ultimately, plant death. This technical guide provides a comprehensive overview of this compound's core mechanism, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and herbicide research.

Core Mechanism of Action: Inhibition of Acyl-ACP Thioesterase

The primary target of this compound is the enzyme acyl-acyl carrier protein (ACP) thioesterase (FAT) .[1][2][3][4] This enzyme plays a crucial role in the termination of de novo fatty acid synthesis within the plastids of plant cells. FAT catalyzes the hydrolysis of the thioester bond linking the growing fatty acid chain to the acyl carrier protein (ACP), releasing the free fatty acid. This step is essential for the export of fatty acids from the plastid to the endoplasmic reticulum, where they are incorporated into various lipids required for membrane biogenesis, energy storage, and signaling.

By inhibiting FAT, this compound effectively blocks the release of newly synthesized fatty acids, leading to their accumulation as acyl-ACPs within the plastid. This disruption of the fatty acid supply chain has catastrophic consequences for the plant, preventing the formation of essential lipids and ultimately leading to cell death. The specificity of this compound for the plant FAT enzyme makes it an effective herbicide with a distinct mode of action.[5][6][7]

A high-resolution co-crystal structure of FAT in complex with this compound has been determined, providing detailed insights into the binding interaction at the molecular level.[2][3][4] This structural information is invaluable for understanding the mechanism of inhibition and for the rational design of new, more potent inhibitors.

Quantitative Data

While the inhibitory effect of this compound on Acyl-ACP Thioesterase (FAT) is well-established, specific quantitative data such as IC50 values from publicly available literature is limited. The primary research by Johnen et al. (2022) establishes the inhibitory action but does not provide specific IC50 values in the abstract or readily accessible parts of the publication.[1][2][4] Other FAT inhibitors have been shown to bind in the nanomolar range.[2] Further investigation of the full text and supplementary materials of the primary literature is recommended to obtain precise quantitative metrics for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other fatty acid biosynthesis inhibitors.

Protocol 1: In Vitro Acyl-ACP Thioesterase (FAT) Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound like this compound on the FAT enzyme.

1. Materials:

-

Purified FAT enzyme

-

Acyl-ACP substrate (e.g., [1-14C]oleoyl-ACP)

-

This compound or other test compounds

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT

-

Scintillation cocktail

-

Solvent for extraction (e.g., hexane or diethyl ether)

-

Microcentrifuge tubes

-

Liquid scintillation counter

2. Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified FAT enzyme in a microcentrifuge tube.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a control with solvent only.

-

Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the radiolabeled acyl-ACP substrate.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an acidic solution (e.g., 1 M acetic acid).

-

Extract the released free fatty acids by adding an organic solvent, vortexing, and centrifuging to separate the phases.

-

Transfer an aliquot of the organic phase containing the radiolabeled free fatty acid to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration compared to the control and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Protocol 2: Fluorescence-Based Thermal Shift Assay (TSA)

TSA is used to assess the binding of a ligand (like this compound) to a protein (FAT) by measuring changes in the protein's thermal stability.

1. Materials:

-

Purified FAT enzyme

-

This compound or other test compounds

-

SYPRO Orange dye (or similar fluorescent dye)

-

Assay Buffer: 100 mM HEPES (pH 7.5), 150 mM NaCl

-

Real-time PCR instrument

2. Procedure:

-

Prepare a master mix containing the purified FAT enzyme and SYPRO Orange dye in the assay buffer.

-

Dispense the master mix into the wells of a 96-well PCR plate.

-

Add varying concentrations of this compound to the wells. Include a control with solvent only.

-

Seal the plate and centrifuge briefly to mix the contents.

-

Place the plate in a real-time PCR instrument.

-

Set up a temperature ramp experiment, typically from 25°C to 95°C, with a slow ramp rate (e.g., 0.5°C/min).

-

Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve.

-

An increase in the Tm in the presence of this compound indicates binding and stabilization of the FAT enzyme.

Protocol 3: Metabolic Profiling of Fatty Acids in Plants after this compound Treatment

This protocol outlines the steps to analyze changes in the fatty acid profile of plants after treatment with this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10]

1. Materials:

-

Plant tissue (e.g., leaves, roots) from control and this compound-treated plants

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction solvent (e.g., chloroform:methanol, 2:1 v/v)

-

Internal standard (e.g., heptadecanoic acid)

-

Reagents for fatty acid methylation (e.g., BF3-methanol or methanolic HCl)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable column (e.g., DB-23 or equivalent)

2. Procedure:

-

Harvest plant tissue from control and this compound-treated plants at desired time points.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Extract the lipids by adding the extraction solvent and the internal standard to the powdered tissue.

-

Homogenize the mixture and then centrifuge to pellet the solid debris.

-

Collect the supernatant containing the lipid extract.

-

Perform a phase separation by adding a salt solution (e.g., 0.9% NaCl) and collect the lower organic phase.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Perform transesterification to convert the fatty acids to fatty acid methyl esters (FAMEs) by adding the methylation reagent and heating the sample.

-

After cooling, extract the FAMEs with hexane.

-

Dry the hexane extract over anhydrous sodium sulfate and transfer to a GC vial.

-

Analyze the FAMEs using a GC-MS system. Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards and the internal standard.[8][9][10]

Visualizations

Signaling Pathway and Experimental Workflows

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides this compound, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides this compound, oxaziclomefone, bromobutide, methyldymron and tebutam. (2022) | Philipp Johnen | 11 Citations [scispace.com]

- 5. Herbicide effects on dormant and postdormant hybrid bermudagrass putting green turf | Weed Technology | Cambridge Core [cambridge.org]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Temporally resolved GC-MS-based metabolic profiling of herbicide treated plants treated reveals that changes in polar primary metabolites alone can distinguish herbicides of differing mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Study of 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea and its Analogs

Disclaimer: As of December 2025, a comprehensive search of scientific literature and chemical databases has revealed no specific studies published for the compound 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea. Therefore, this technical guide provides an in-depth analysis of structurally related urea derivatives to offer insights into the potential synthesis, biological activities, and mechanisms of action for the compound of interest. The information presented herein is based on studies of analogous compounds containing the chlorophenyl, benzyl, and phenylalkyl urea moieties.

Introduction

Urea derivatives are a prominent class of compounds in medicinal chemistry and drug discovery, known for their diverse biological activities. The central urea moiety can act as a rigid scaffold that positions appended functional groups for optimal interaction with biological targets. The structure of 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea combines a (2-chlorophenyl)methyl group with a 2-phenylpropan-2-yl (cumyl) group, suggesting potential for interactions with various biological systems. This guide will explore the synthesis, potential biological activities, and mechanisms of action of this compound class, drawing on data from closely related analogs.

Synthesis of Substituted Ureas

The synthesis of unsymmetrically substituted ureas is a well-established area of organic chemistry. Several general methods can be applied to the synthesis of the target compound and its analogs.

Method 1: Reaction of an Amine with an Isocyanate

A common and efficient method for the synthesis of ureas is the reaction of an amine with an isocyanate.[1][2] For the synthesis of 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea, this would involve the reaction of 2-chlorobenzylamine with 2-phenylpropan-2-yl isocyanate, or alternatively, (2-chlorophenyl)methyl isocyanate with 2-phenylpropan-2-amine.

-

Reaction Scheme:

-

R1-NH₂ + O=C=N-R2 → R1-NH-C(=O)-NH-R2

-

R1-N=C=O + H₂N-R2 → R1-NH-C(=O)-NH-R2

-

-

Detailed Protocol:

-

Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add the isocyanate (1.0 equivalent), either neat or dissolved in the same solvent, dropwise to the amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, if a precipitate has formed, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Method 2: Using Phosgene or Phosgene Equivalents

Another established method involves the use of phosgene or its safer equivalents like triphosgene or N,N'-carbonyldiimidazole (CDI).[1] This method typically proceeds through an in-situ generated isocyanate or a carbamoyl chloride intermediate.

-

Detailed Protocol using Triphosgene:

-

Dissolve the amine (e.g., 2-chlorobenzylamine, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in a dry, aprotic solvent like DCM at 0 °C under an inert atmosphere.

-

Slowly add a solution of triphosgene (0.4 equivalents) in the same solvent.

-

Stir the mixture at 0 °C for 1-2 hours to form the isocyanate in situ.

-

Add the second amine (e.g., 2-phenylpropan-2-amine, 1.0 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

-

Work-up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the product as described in Method 1.

-

Potential Biological Activities and Data from Analogous Compounds

While no specific biological data exists for 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea, the structural motifs present suggest several potential areas of activity. The following tables summarize quantitative data from structurally related compounds.

Table 1: Antiproliferative and Kinase Inhibitory Activity of Analogous Urea Derivatives

| Compound/Analog Class | Target Cell Line/Kinase | IC₅₀ (µM) | Reference |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | A549 (Non-small cell lung cancer) | < 5 | [3] |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | HCT116 (Colon cancer) | < 3 | [3] |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | MCF7 (Breast cancer) | < 3 | [3] |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | PC3 (Prostate cancer) | < 5 | [3] |

| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas | EGFR Kinase | 0.08 | [4] |

| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas | HER-2 Kinase | 0.35 | [4] |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives | PI3K/Akt/mTOR pathway components | Not specified | [5] |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives | Hedgehog signaling pathway components | Not specified | [5] |

Table 2: Other Biological Activities of Analogous Urea Derivatives

| Compound/Analog Class | Biological Target/Activity | Potency (IC₅₀/pIC₅₀) | Reference |

| Phenyl Urea Herbicides (e.g., Diuron) | Photosystem II Inhibition | Not specified | [6] |

| 3-(4-chlorophenyl)-1-(phenethyl)urea analogs | Cannabinoid Type-1 (CB₁) Receptor Allosteric Modulators | pIC₅₀ up to 7.54 | [7] |

| N-aryl-N'-benzyl ureas | TRPV1 Antagonists | Not specified | [8] |

| N-nitrophenyl-N'-(alkyl/aryl)urea derivatives | Antidepressant Activity | 89.83% activity in Tail Suspension Test | |

| 1-(4-chlorophenyl)-3-(diphenylmethyl) urea | Anticonvulsant Activity | Potent in PTZ induced convulsion model |

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of analogous compounds, several signaling pathways could be modulated by 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea.

Phenyl urea herbicides are known to inhibit photosynthesis by blocking the electron flow in Photosystem II (PSII).[6] They bind to the plastoquinone-binding niche on the D1 protein of the PSII complex, thereby interrupting the photosynthetic electron transport chain.[6]

Caption: Inhibition of Photosystem II by Chlorophenyl Urea Analogs.

Many diarylurea derivatives are potent inhibitors of various protein kinases involved in cancer progression, such as VEGFR, BRAF, and components of the PI3K/Akt/mTOR pathway.[5][9] They typically act as Type II inhibitors, binding to the inactive conformation of the kinase.

Caption: Aryl Urea Analogs as Inhibitors of Pro-survival Kinase Signaling.

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Some urea derivatives have been found to inhibit this pathway.[5]

Caption: Potential Inhibition of the Hedgehog Signaling Pathway.

Experimental Workflow for Biological Evaluation

A general workflow for the biological evaluation of a novel urea derivative like 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea would involve a series of in vitro and in vivo assays.

Caption: General Workflow for Drug Discovery of Novel Urea Derivatives.

Conclusion

While there is no direct research on 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea, the extensive literature on analogous urea derivatives provides a strong foundation for predicting its potential chemical and biological properties. The synthetic routes are well-established, and the structural components suggest a likelihood of biological activity, potentially in areas such as oncology, neuroscience, or agrochemistry. The data and protocols presented in this guide offer a starting point for researchers interested in the synthesis and evaluation of this and other novel urea derivatives. Future studies are required to elucidate the specific biological profile of the title compound.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 1-(4-Chlorobenzyl)-3-(4-methylphenyl)urea (EVT-4361035) [evitachem.com]

- 3. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-methylation at benzylic fragment of N-aryl-N'-benzyl ureas provides TRPV1 antagonists with better pharmacokinetic properties and higher efficacy in inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Toxicological Profile of Cumyluron on Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumyluron is a urea-based herbicide primarily used for the control of grasses in rice cultivation and turf. Its mode of action involves the disruption of the fatty acid elongase (FAT) enzyme process, which is crucial for plant cell wall synthesis.[1] While effective in its agricultural application, understanding its toxicological impact on non-target organisms is paramount for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the known toxicological effects of this compound on a range of non-target organisms, outlines relevant experimental protocols, and visualizes key biological pathways and workflows.

Ecotoxicological Data

The available data on the ecotoxicity of this compound to non-target organisms is limited, with a notable lack of information for many species. The following tables summarize the currently accessible quantitative data.

Aquatic Organisms

| Species | Endpoint | Value | Exposure Duration | Guideline | Reference |

| Cyprinus carpio (Carp) | LC50 | 50 mg/L | 96 hours | OECD 203 | [1] |

| Daphnia magna (Water Flea) | EC50 | Data not available | 48 hours | OECD 202 | |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 | Data not available | 72 hours | OECD 201 |

Terrestrial Organisms

| Species | Endpoint | Value | Exposure Duration | Guideline | Reference |

| Avian (e.g., Colinus virginianus - Bobwhite Quail) | LD50 | Data not available | Acute oral | OECD 223 | |

| Honeybee (Apis mellifera) | Contact LD50 | Data not available | 48 hours | OECD 214 | |

| Oral LD50 | Data not available | 48 hours | OECD 213 | ||

| Earthworm (Eisenia fetida) | LC50 | >1000 mg/kg soil | 14 days | OECD 207 | [2] |

| Soil Microorganisms | - | Data not available | - | - |

Note: The available data indicates that this compound is moderately toxic to fish.[1] However, significant data gaps exist for other non-target organisms, hindering a complete risk assessment.[1]

Experimental Protocols

The toxicological data for this compound on non-target organisms are typically generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies.

Aquatic Toxicity Testing

-

Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period. Fish are exposed to various concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours.

-

Daphnia sp., Acute Immobilisation Test (OECD 202): This 48-hour test assesses the concentration at which 50% of the Daphnia are immobilized (EC50). Young daphnids are exposed to a range of concentrations of the test substance.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This 72-hour test evaluates the effect of a substance on the growth of algae. The concentration that inhibits the growth rate by 50% (EC50) is determined.

Terrestrial Toxicity Testing

-

Avian Acute Oral Toxicity Test (OECD 223): This test is designed to determine the median lethal dose (LD50) of a substance to birds after a single oral dose.

-

Honeybees, Acute Contact Toxicity Test (OECD 214): This test assesses the toxicity of a substance to honeybees upon direct contact. The substance is applied topically to the thorax of the bees, and mortality is recorded over 48 hours to determine the LD50.

-

Honeybees, Acute Oral Toxicity Test (OECD 213): This test evaluates the toxicity of a substance when ingested by honeybees. The substance is mixed with a sucrose solution and fed to the bees, with mortality observed over 48 hours to determine the LD50.

-

Earthworm, Acute Toxicity Tests (OECD 207): This 14-day test determines the LC50 of a substance in an artificial soil substrate. The test assesses mortality and sublethal effects like weight loss.

Mechanism of Action and Signaling Pathways

This compound's primary mode of action in target plants is the inhibition of the fatty acid elongase (FAT) enzyme system. This disruption interferes with the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of the plant's cuticle and cell membranes. While this mechanism is specific to plants, the potential for interference with analogous pathways in non-target organisms is a key area of toxicological concern.

Currently, there is a significant lack of specific information regarding the signaling pathways in non-target organisms that are directly affected by this compound. The following diagram illustrates a generalized workflow for investigating the potential impact of this compound on a hypothetical signaling pathway in a non-target organism.

Caption: Workflow for investigating this compound's effect on a signaling pathway.

The following diagram illustrates the general fatty acid elongation pathway, which is the known target of this compound in plants. Disruption of a similar pathway in non-target organisms could be a potential mechanism of toxicity.

Caption: Simplified fatty acid elongation pathway and the inhibitory action of this compound.

Conclusion

The toxicological profile of this compound on non-target organisms is currently incomplete. While it is classified as moderately toxic to fish, there is a significant lack of data for invertebrates, birds, and soil organisms. Its known mechanism of action in plants, the inhibition of fatty acid elongase, provides a starting point for investigating its potential effects on analogous pathways in animals. Further research is critically needed to fill the existing data gaps to enable a thorough and accurate environmental risk assessment of this compound. This includes conducting standardized ecotoxicological studies on a broader range of non-target species and investigating the specific molecular and signaling pathways affected by this herbicide.

References

Environmental Fate and Degradation of Cumyluron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyluron is a urea-based herbicide effective for the control of various grass weeds in rice and turf. Its environmental persistence and degradation pathways are critical for assessing its ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the environmental fate of this compound, including its physicochemical properties, degradation in soil and water, and potential degradation pathways. Detailed experimental protocols for studying its degradation and analytical methods for its detection are also presented. Due to the limited availability of specific quantitative data in the public domain, this guide also highlights data gaps and proposes methodologies for further research based on established guidelines for similar compounds.

Introduction

This compound, chemically known as 1-(2-chlorobenzyl)-3-(1-methyl-1-phenylethyl)urea, is a selective herbicide.[1] It functions by inhibiting the acyl-ACP thioesterase enzyme, which is crucial for fatty acid biosynthesis in plants.[2] While effective in weed management, understanding its behavior and persistence in the environment is paramount for ensuring its safe and sustainable use. This guide synthesizes the available scientific information on the environmental fate and degradation of this compound to support researchers and professionals in the fields of environmental science and drug development.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely governed by its physicochemical properties. A summary of the available data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea | [3] |

| CAS Number | 99485-76-4 | [1] |

| Molecular Formula | C₁₇H₁₉ClN₂O | [3] |

| Molecular Weight | 302.8 g/mol | [3] |

| Physical State | White crystalline solid | [4] |

| Melting Point | 165-173°C | [] |

| Water Solubility | Low (specific value not available) | [6] |

| Vapor Pressure | Low (specific value not available) | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | Data not available |

Environmental Fate and Degradation

The environmental fate of this compound is determined by a combination of biotic and abiotic degradation processes, as well as its mobility in different environmental compartments.

Degradation in Soil

The degradation of this compound in soil is expected to be a key dissipation pathway. However, specific quantitative data on its soil half-life (DT₅₀) is currently unavailable in publicly accessible databases.[4][6] The degradation process is likely influenced by soil type, organic matter content, pH, temperature, and microbial activity.[7]

Table 2: Soil Degradation Data for this compound

| Parameter | Value | Reference |

| Aerobic Soil Metabolism (DT₅₀) | Data not available | [4][6] |

| Anaerobic Soil Metabolism (DT₅₀) | Data not available | |

| Soil Photolysis | Data not available |

Degradation in Water

Table 3: Aquatic Degradation Data for this compound

| Parameter | Value | Reference |

| Hydrolysis Half-life (t½) | Data not available | [6] |

| Aqueous Photolysis Half-life (t½) | Data not available | [6] |

Mobility

The mobility of a pesticide in soil is often predicted using the soil organic carbon-water partitioning coefficient (Koc). A specific Koc value for this compound is not publicly available. Generally, urea herbicides exhibit a wide range of mobility depending on their chemical structure.[7]

Table 4: Mobility Data for this compound

| Parameter | Value | Reference |

| Soil Adsorption Coefficient (Koc) | Data not available |

Proposed Degradation Pathway

While a definitive degradation pathway for this compound has not been published, a plausible pathway can be proposed based on the known degradation of other phenylurea herbicides.[8][9] The primary degradation steps are likely to involve the transformation of the urea bridge and modifications to the aromatic rings. The proposed pathway is illustrated in the diagram below. It is important to note that this is a hypothetical pathway and requires experimental verification.

Caption: Proposed microbial degradation pathway of this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the environmental fate and degradation of this compound, based on established OECD and EPA guidelines.

Aerobic Soil Degradation Study (Based on OECD Guideline 307)

This protocol describes a laboratory study to determine the rate and route of aerobic degradation of this compound in soil.

Objective: To determine the aerobic soil half-life (DT₅₀) of this compound and identify its major degradation products.

Materials:

-

¹⁴C-labeled this compound (radiolabel on a stable part of the molecule).

-

Freshly collected agricultural soil (sandy loam characterized for pH, organic carbon content, texture, and microbial biomass).[2][10]

-

Incubation vessels (e.g., biometer flasks) that allow for the trapping of evolved ¹⁴CO₂.[10]

-

Trapping solutions for CO₂ (e.g., potassium hydroxide or sodium hydroxide).

-

Solvents for extraction (e.g., acetonitrile, methanol).

-

Analytical standards of this compound and any expected metabolites.

-

Liquid scintillation counter (LSC).

-

High-performance liquid chromatography (HPLC) with a radioactivity detector and/or mass spectrometry (LC-MS/MS).

Procedure:

-

Soil Preparation: Sieve fresh soil to <2 mm and adjust the moisture content to 40-60% of its maximum water-holding capacity. Pre-incubate the soil in the dark at 20 ± 2°C for 7-14 days to allow microbial activity to stabilize.[10]

-

Application: Treat the soil with ¹⁴C-Cumyluron at a concentration relevant to its agricultural use. A control group with untreated soil should also be prepared.

-

Incubation: Incubate the treated and control soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) for up to 120 days.[11] The incubation vessels should be continuously aerated with CO₂-free, humidified air.

-

Sampling: At appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice duplicate samples from both treated and control groups.

-

Analysis of Volatiles: At each sampling interval, analyze the trapping solutions for ¹⁴CO₂ using LSC to determine the extent of mineralization.

-

Soil Extraction: Extract the soil samples with appropriate solvents (e.g., a mixture of acetonitrile and water) to recover this compound and its degradation products.[12]

-

Analysis of Extracts: Analyze the soil extracts using HPLC with a radioactivity detector to quantify this compound and its metabolites. The identity of the metabolites can be confirmed by LC-MS/MS.

-

Non-extractable Residues: The amount of radioactivity remaining in the soil after exhaustive extraction represents non-extractable (bound) residues and should be quantified by combustion analysis.

-

Data Analysis: Calculate the dissipation of this compound over time and determine the DT₅₀ value using first-order kinetics. Quantify the formation and decline of major metabolites.

Caption: Experimental workflow for an aerobic soil degradation study.

Analytical Method for this compound in Soil and Water (Based on EPA MRID 51301802 & 51301803)

This protocol describes a method for the quantitative determination of this compound residues in soil and water samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately quantify this compound residues in environmental matrices.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Analytical column: C18 reverse-phase column (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).[13]

-

Centrifuge.

-

Solid-phase extraction (SPE) manifold and cartridges (for water samples, if necessary).

Reagents:

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (analytical grade).

-

Ultrapure water.

-

This compound analytical standard.

Sample Preparation - Soil:

-

Weigh 10 g of a homogenized soil sample into a centrifuge tube.

-

Add 20 mL of an extraction solvent mixture of acetonitrile and water (e.g., 80:20 v/v).[12]

-

Shake vigorously for a specified time (e.g., 30 minutes).

-

Centrifuge the sample to separate the soil particles from the supernatant.

-

Take an aliquot of the supernatant, dilute it with a water:acetonitrile mixture (e.g., 80:20 v/v) to be within the calibration range.[12]

-

Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

Sample Preparation - Water:

-

For water samples, acidification with formic acid to a final concentration of 0.1% may be performed.[13]

-

Depending on the required limit of detection, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and clean up the sample.

-

If SPE is used, condition a C18 cartridge with methanol followed by water. Pass a known volume of the water sample through the cartridge. Elute this compound with a small volume of methanol or acetonitrile.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis:

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[13]

-

Gradient Program: A typical gradient could be: 0-0.5 min, 25% B; 0.5-4.0 min, ramp to 100% B; 4.0-6.0 min, hold at 100% B; 6.1-7.5 min, return to 25% B.[13]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10-50 µL.[13]

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation. For this compound, the transitions m/z 303.0 → 184.9 (quantification) and m/z 303.0 → 125.0 (confirmation) have been reported.[13]

Quantification:

-

Prepare a calibration curve using a series of standard solutions of this compound in a matrix-matched solvent to account for matrix effects.

-

The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

-

The Limit of Quantification (LOQ) for this compound in water has been reported as 0.100 µg/L, and the Limit of Detection (LOD) as low as 0.002 µg/L.[13]

Conclusion and Future Research

The available data on the environmental fate and degradation of this compound is limited, particularly with respect to quantitative degradation rates in soil and water, and a definitively characterized degradation pathway. The information presented in this guide provides a foundation for understanding its potential environmental behavior and offers detailed protocols for generating the necessary data to perform a comprehensive environmental risk assessment.

Future research should prioritize the following:

-

Conducting robust soil and aquatic degradation studies following international guidelines (e.g., OECD) to determine reliable DT₅₀ values for this compound.

-

Measuring the soil adsorption coefficient (Koc) in various soil types to accurately predict its mobility.

-

Elucidating the complete degradation pathway of this compound through metabolite identification studies.

-

Investigating the potential for bioaccumulation and ecotoxicity in non-target organisms.

By addressing these data gaps, a more complete and accurate assessment of the environmental risks associated with the use of this compound can be achieved.

References

- 1. This compound Herbicide|CAS 99485-76-4|For Research [benchchem.com]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. This compound | C17H19ClN2O | CID 11709249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Ref: JC-940) [sitem.herts.ac.uk]

- 6. This compound (Ref: JC-940)-Pesticide database [wppdb.com]

- 7. my.ucanr.edu [my.ucanr.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. beyondpesticides.org [beyondpesticides.org]

- 10. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

Cumyluron: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Cumyluron in various solvents. The information is intended to support research, development, and analytical activities involving this urea-based herbicide.

Executive Summary

This compound is a selective herbicide with low aqueous solubility.[1] While it exhibits solubility in a range of organic solvents, precise quantitative data across a broad spectrum of these solvents and varying temperatures is not extensively documented in publicly available literature. Similarly, detailed quantitative data on its hydrolysis and photostability are limited, although it is generally reported to be stable under neutral, and slightly acidic or alkaline conditions. This guide synthesizes the available data and outlines standardized experimental protocols for determining these critical physicochemical properties.

Solubility of this compound

This compound's low aqueous solubility is a key characteristic influencing its environmental fate and formulation development.[1] Its solubility in various organic solvents has been reported, with some quantitative data available.

Aqueous Solubility

This compound is characterized by its low solubility in water.[1] This property is crucial for understanding its behavior in aquatic environments and for the development of appropriate analytical and formulation strategies.

Solubility in Organic Solvents

Quantitative data on the solubility of this compound in select organic solvents at 20°C has been documented. Additionally, qualitative descriptions of its solubility in other common organic solvents are available. A summary of this information is presented in Table 1.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/L) at 20°C | Data Source Type |

| Acetone | 14,500 | Quantitative |

| Benzene | 1,400 | Quantitative |

| Hexane | 800 | Quantitative |

| Ether | Very Soluble | Qualitative |

| Diethyl Ether | Very Soluble | Qualitative |

| Chloroform | Very Soluble | Qualitative |

| Oil | Very Soluble | Qualitative |

| Pyridine | Very Soluble | Qualitative |

| Ethanol | Soluble | Qualitative |

(Data sourced from publicly available pesticide databases)

Stability of this compound

The stability of this compound under various environmental conditions, such as hydrolysis and photolysis, is a critical factor in determining its persistence and potential for environmental impact.

Hydrolytic Stability

Photostability

Information regarding the photostability of this compound is limited. While the environmental fate of many pesticides is influenced by photolysis, quantitative data such as the photolytic half-life (DT50) in aqueous solutions or quantum yield for this compound are not specified in the available resources.

Experimental Protocols

To address the gaps in quantitative data and to provide a framework for consistent and reliable measurement, this section details standardized experimental protocols for determining the solubility and stability of this compound. These protocols are based on internationally recognized OECD guidelines.

Determination of Aqueous Solubility (OECD Guideline 105)

The water solubility of a compound is determined by establishing a saturated solution at a specific temperature and measuring the concentration of the dissolved substance. The column elution method or the flask method are commonly employed.

Diagram 1: Experimental Workflow for Aqueous Solubility Determination (OECD 105)

Caption: Workflow for determining the aqueous solubility of this compound.

Determination of Hydrolytic Stability (OECD Guideline 111)

This test evaluates the rate of hydrolysis of a chemical as a function of pH. It involves incubating the test substance in buffered aqueous solutions at different pH values and temperatures in the dark.

Diagram 2: Experimental Workflow for Hydrolytic Stability Testing (OECD 111)

Caption: Workflow for assessing the hydrolytic stability of this compound.

Determination of Photolytic Stability (OECD Guideline 316)

This guideline describes a method to determine the direct phototransformation of chemicals in water. The test substance is exposed to a light source that simulates natural sunlight, and its degradation is monitored over time.

Diagram 3: Experimental Workflow for Aqueous Photolysis Testing (OECD 316)

Caption: Workflow for evaluating the aqueous photolytic stability of this compound.

Analytical Methodology

The quantitative analysis of this compound in solubility and stability studies is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for accurate determination of this compound concentrations in various matrices.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While some quantitative solubility data in organic solvents exists, there is a notable lack of precise, publicly available data for its aqueous solubility at different temperatures and its stability under hydrolytic and photolytic conditions. The provided experimental protocols, based on OECD guidelines, offer a robust framework for generating these critical data points, which are essential for comprehensive environmental risk assessment, formulation development, and regulatory compliance. Researchers and drug development professionals are encouraged to utilize these standardized methods to generate reliable and comparable data for this compound.

References

The Discovery and History of Cumyluron: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyluron is a urea-based herbicide notable for its selective control of grass weeds, particularly Poa annua (annual bluegrass), in turfgrass and rice cultivation. Its development, originating in Japan around the year 2000, marked a significant advancement in weed management. This technical guide provides a comprehensive overview of the discovery, history, and core technical aspects of this compound. It details its mode of action as an inhibitor of acyl-ACP thioesterase (FAT), a critical enzyme in plant fatty acid biosynthesis. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and evaluation, and presents visual diagrams of its chemical structure, synthesis, and mode of action to facilitate a deeper understanding for research and development professionals.

Discovery and History

This compound was developed in Japan around the turn of the 21st century. Key organizations involved in its development and commercialization include Marubeni Corporation and Kyoyu Agri Co., Ltd.[1]. It was introduced as a selective herbicide for the control of problematic grass weeds, finding significant application in turf management for golf courses and in rice paddies[2]. Beyond its herbicidal properties, this compound also exhibits a safening effect in rice, protecting the crop from the phytotoxic effects of other herbicides, such as those from the sulfonylurea class[2].

Developmental Timeline